B1192618 Cyanine7.5 hydrazide

Cyanine7.5 hydrazide

Cat. No.: B1192618
M. Wt: 735.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A carbonyl-reactive hydrazide derivative of Cyanine7.5 near infrared (NIR) fluorophore. This dye has similar spectral properties with ICG (indocyanine green), but has a higher quantum yield of fluorescence. Hence, this fluorophore is ideal for in vivo imaging. This is a carbonyl-reactive dye which is particularly useful for the labeling of antibodies after periodate oxidation. It also labels other carbonyl compounds (aldehydes and ketones), for example, many saccharides

Scientific Research Applications

Analytical and Environmental Applications Hydrazides, including Cyanine7.5 hydrazide, have been studied extensively for their analytical and environmental applications. Research includes the analysis of genotoxic impurities, where hydrazides and hydrazones are significant due to their potential genotoxicity. A variety of analytical techniques are employed in this context, particularly chromatographic and spectroscopic methods, often involving derivatization. This research provides guidance for analysts developing procedures to control such impurities, especially concerning their potential genotoxicity. The analytical approaches are diverse, allowing analysts to select the most appropriate technique for their specific requirements (Elder, Snodin, & Teasdale, 2011).

Photophysical Properties for Biological Research Cyanine dyes, including Cyanine7.5, are prominent in biological research, biomedical assays, and high-throughput screening due to their favorable photophysical properties. These dyes are predestined as covalent labels and are particularly useful in reducing aggregation tendencies in aqueous media, thereby improving their brightness, fluorescence lifetimes, and photostability. The comparison between the characteristics of cyanine and squaraine dyes in this context is crucial, as squaraine dyes, due to their environmentally sensitive nature, can be utilized as both fluorescent probes and labels. This insight is valuable for the design of bright and sensitive fluorescent probes and labels with increased photostability (Patsenker, Tatarets, & Terpetschnig, 2010).

Properties

Molecular Weight

735.84

IUPAC Name

N/A

SMILES

CC1(C)/C(N(C)C2=CC=C3C(C=CC=C3)=C21)=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(N[NH3+])=O)C6=CC=C7C(C=CC=C7)=C6C5(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyanine7.5 hydrazide
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Cyanine7.5 hydrazide
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Cyanine7.5 hydrazide
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Cyanine7.5 hydrazide
Reactant of Route 5
Cyanine7.5 hydrazide
Reactant of Route 6
Cyanine7.5 hydrazide

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